The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves several steps that can include bromination and further functionalization reactions.
The molecular structure of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol can be characterized using various spectroscopic techniques:
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used to confirm the structure and assess purity. X-ray crystallography may also provide detailed insights into bond lengths and angles within the compound .
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol primarily involves its interaction with specific biological targets:
The compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in various signaling pathways related to cell proliferation and survival. Upon binding to FGFRs, it induces dimerization and autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail.
By inhibiting FGFR signaling pathways, 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol can reduce cell proliferation and promote apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
The physical and chemical properties of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol are crucial for understanding its behavior in biological systems:
The compound has been evaluated against Lipinski’s Rule of Five, which predicts good oral bioavailability based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors .
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol has several scientific applications:
It serves as a precursor for synthesizing kinase inhibitors that are potential therapeutic agents for cancer treatment. Its ability to inhibit FGFRs positions it as a promising candidate for drug development targeting various cancers .
Due to its unique structural properties, it is utilized in research focused on developing new pharmacological agents that target specific pathways involved in disease progression.
Additionally, derivatives of this compound have been explored for applications in materials science due to their unique electronic properties .
The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS 1190314-43-2) typically begins with halogenated pyridine derivatives, leveraging their inherent reactivity for ring functionalization and annulation. A canonical route employs 2-bromo-5-methylpyridine as the starting material, which undergoes sequential transformations:
Table 1: Synthetic Route to 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
Step | Reaction | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
1 | Oxidation | mCPBA, CH₂Cl₂, rt | 2-Bromo-5-methylpyridine-1-oxide | 85–92 |
2 | Nitration | HNO₃/H₂SO₄, 0°C | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | 75–80 |
3 | Condensation | DMFDMA, DMF, 100°C | Enol adduct (14) | 70–78 |
4 | Cyclization | Fe powder, AcOH, reflux | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 60–65 |
5 | Bromination/Hydroxylation | Br₂/AcOH; NaOH hydrolysis | 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol | 50–55 |
This route highlights the strategic use of halogen-directed ortho-activation for regioselective ring closure, typical of fused heterocycle synthesis [6] [8].
Achieving C3-selective bromination in pyrrolo[3,2-c]pyridines exploits the electron-rich character of the pyrrole ring. Two dominant mechanisms govern this process:
Table 2: Regioselectivity Comparison of Bromination Methods
Method | Conditions | Major Product | Regioselectivity | Key Factor |
---|---|---|---|---|
Electrophilic | Br₂/AcOH, 25°C | 3-Bromo derivative | 90–97% | Resonance stabilization by C4-OH |
Radical | NBS, AIBN, CCl₄, Δ | 3-Bromo derivative | 70–75% | Steric accessibility at C3 |
The EAS pathway aligns with Holleman’s rules, where strong π-donors (OH) direct electrophiles to ortho/para positions .
Selective protection of the pyrrole N1-H and C4-hydroxyl groups is essential for modifying the core scaffold:
Deprotection workflows: SEM groups are removed with TBAF/THF, while silyl ethers require HF-pyridine [8].
The C3-bromine atom serves as a versatile handle for Pd-catalyzed cross-couplings, enabling rapid diversification:
Table 3: Optimization of Pd-Catalyzed C3 Couplings
Reaction Type | Catalyst/Ligand | Base | Yield (%) | Challenges |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 75 | Homocoupling of boronic acids |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 82 | Competitive reduction at C3 |
Amidation | Pd(OAc)₂/Xantphos | K₃PO₄ | 88 | N-protection essential |
O-protection (e.g., TBDPS) prevents catalyst poisoning during coupling [8].
Solid-phase synthesis streamlines the production of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol derivatives for drug discovery:
Parallel library synthesis (e.g., 6-aryl-1-(3,4,5-trimethoxyphenyl) derivatives) employs automated Suzuki couplings, yielding 20–50 analogs per run with IC₅₀ screening against cancer cell lines [6].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1